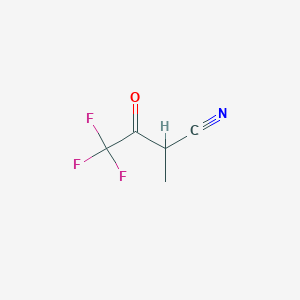
Bakkenolide L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bakkenolide L is a natural compound isolated from the roots of Petasites tricholobus, a plant commonly found in China. It belongs to the class of sesquiterpene lactones and has been found to exhibit various biological activities.
Applications De Recherche Scientifique
Anti-Allergic and Anti-Inflammatory Effects
Bakkenolide L, a component of Petasites genus, demonstrates anti-allergic and anti-inflammatory properties. It has been found effective in inhibiting mast cell degranulation and gene inductions of inducible nitric oxide synthase and cyclooxygenase 2 in mouse peritoneal macrophages. Moreover, this compound shows potential in treating asthma by inhibiting the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid (Lee et al., 2013).
Synthesis and Chemical Properties
Research efforts have focused on the catalytic asymmetric syntheses of bakkenolides, including this compound. The key step involves an N-heterocyclic carbene-catalyzed desymmetrization of a 1,3-diketone, forming new bonds with high enantio- and diastereoselectivity. This process is crucial for accessing the hydrindane core of the bakkenolide family and facilitates the synthesis of these natural products (Phillips et al., 2010).
Cytotoxic Properties
Studies have identified this compound as possessing cytotoxic properties. For instance, this compound has shown marked cytotoxic activity and potential anti-tumor properties, making it a candidate for exploration in cancer treatment (Jamieson et al., 1976).
Neuroprotective Effects
This compound also exhibits neuroprotective activity. It has been found to protect primary cultured neurons from oxygen-glucose deprivation and oxidative insults. This suggests a potential therapeutic role for this compound in neurodegenerative diseases or brain injuries (Sun et al., 2011).
Antiplatelet Activity
In addition, this compound has demonstrated inhibitory activity against platelet activation factor and platelet aggregation induced by arachidonic acid and collagen. This indicates potential applications in preventing or treating thrombotic disorders (Wu et al., 1999).
Propriétés
Numéro CAS |
19903-94-7 |
|---|---|
Formule moléculaire |
C19H26O6 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate |
InChI |
InChI=1S/C19H26O6/c1-10-6-7-14(24-12(3)20)15-16(25-13(4)21)19(9-18(10,15)5)11(2)8-23-17(19)22/h10,14-16H,2,6-9H2,1,3-5H3/t10-,14-,15+,16+,18+,19+/m0/s1 |
Clé InChI |
RRKSLPVKBZBXNN-BXCSSKQESA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
SMILES canonique |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





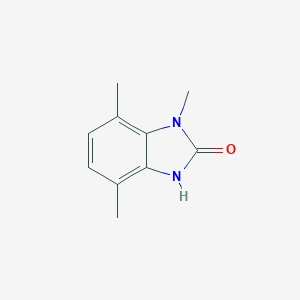


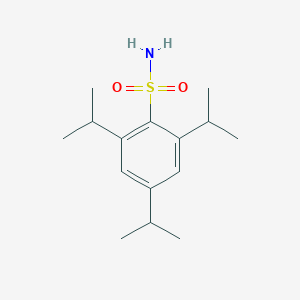
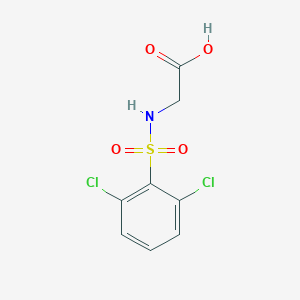
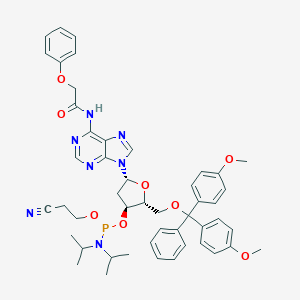


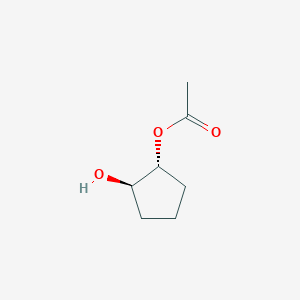

![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
